![molecular formula C6H10O3S B577301 1-Oxo-1lambda~4~-thiane-4-carboxylic acid CAS No. 13129-22-1](/img/structure/B577301.png)
1-Oxo-1lambda~4~-thiane-4-carboxylic acid
Overview
Description
1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.203. It is also known by its IUPAC name, tetrahydro-2H-thiopyran-4-carboxylic acid 1-oxide .
Molecular Structure Analysis
The InChI code for 1-Oxo-1lambda~4~-thiane-4-carboxylic acid is 1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving 1-Oxo-1lambda~4~-thiane-4-carboxylic acid are not available in the retrieved data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
1-Oxo-1lambda~4~-thiane-4-carboxylic acid is a powder at room temperature . It has a melting point of 135-138 degrees Celsius . The compound’s density is 1.422 g/cm3 .Scientific Research Applications
Organic Synthesis
1-oxothiane-4-carboxylic acid plays a pivotal role in organic synthesis. Its structure, containing both a carbonyl group and an oxo group, makes it highly reactive and versatile for synthesizing small molecules. It can participate in substitution, elimination, and coupling reactions, which are fundamental in creating complex organic compounds .
Nanotechnology
In the realm of nanotechnology, 1-oxothiane-4-carboxylic acid is used for surface modification of nanoparticles, such as carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanoparticles into polymer nanomaterials, which is crucial for developing advanced materials with improved properties .
Polymer Industry
The carboxylic acid group of 1-oxothiane-4-carboxylic acid is instrumental in the polymer industry. It serves as a monomer, additive, or catalyst in the production of synthetic or natural polymers. Its inclusion in polymer chains can alter the physical properties of the material, such as flexibility, durability, and resistance to chemicals .
Medicine
In medicine, 1-oxothiane-4-carboxylic acid derivatives are explored for their potential therapeutic properties. They can be used to synthesize pharmaceutical drugs, especially those that require a carboxylic acid moiety for their biological activity .
Agriculture
The compound’s derivatives are also significant in agriculture. They can be synthesized into herbicides, pesticides, or fungicides, providing a chemical basis for protecting crops from pests and diseases .
Food Industry
Carboxylic acids, including 1-oxothiane-4-carboxylic acid, are applied in the food industry as preservatives or flavoring agents. Their antimicrobial properties help in extending the shelf life of food products .
Environmental Science
In environmental science, 1-oxothiane-4-carboxylic acid can be used in the synthesis of environmentally friendly chemicals. These chemicals are designed to degrade without leaving harmful residues, thus reducing pollution .
Analytical Chemistry
Lastly, 1-oxothiane-4-carboxylic acid finds applications in analytical chemistry. It can be used as a reagent or a standard in various chemical analyses to determine the presence or quantity of other substances .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial or viral proteins .
Mode of Action
The exact mode of action of 1-oxothiane-4-carboxylic acid is currently unknown. For instance, aspirin, another carboxylic acid derivative, acts by irreversibly inactivating the cyclooxygenase (COX) enzyme, which is required for prostaglandin and thromboxane synthesis .
Biochemical Pathways
Carboxylic acid amides have been reported to inhibit cellulose synthase, affecting the biosynthesis of cellulose in certain organisms .
Pharmacokinetics
Pharmacokinetics generally involves the processes of liberation, absorption, distribution, metabolism, and excretion (ladme) of drugs .
Result of Action
Similar compounds have shown protective effects against oxidative stress-induced cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of a compound .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1-oxothiane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-6(8)5-1-3-10(9)4-2-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLDRKSMPFJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738765 | |
Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |
CAS RN |
13129-22-1, 13129-21-0 | |
Record name | 2H-Thiopyran-4-carboxylic acid, tetrahydro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13129-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-1lambda~4~-thiane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxo-1lambda4-thiane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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